(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-11-9-14(22-10-11)16(20)19-7-4-12(5-8-19)21-15-13(17)3-2-6-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIKMVXZYUNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into two primary components:
- 4-((3-Bromopyridin-2-yl)oxy)piperidine : Generated via etherification of 3-bromo-2-hydroxypyridine with 4-hydroxypiperidine.
- 4-Methylthiophene-2-carbonyl chloride : An acylating agent for introducing the methanone moiety.
A convergent synthesis is proposed, wherein the piperidine intermediate is first functionalized with the pyridinyloxy group, followed by nitrogen acylation. Alternative routes involving sequential acylation and etherification were deemed less efficient due to steric hindrance at the piperidine nitrogen.
Detailed Synthetic Routes
Synthesis of 4-((3-Bromopyridin-2-yl)oxy)piperidine
Nucleophilic Aromatic Substitution
3-Bromo-2-hydroxypyridine reacts with 4-hydroxypiperidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature. This method affords moderate yields (50–65%) but requires careful purification due to phosphine oxide byproducts.
Alternative Approach : Base-mediated coupling using potassium tert-butoxide in dimethylformamide (DMF) at 80°C for 12 hours achieves comparable yields (55–60%) with simpler workup.
Optimization of Etherification
- Solvent Screening : DMF outperforms THF and dichloromethane (DCM) in reaction efficiency.
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may degrade sensitive substrates.
- Catalysis : Addition of catalytic potassium iodide (5 mol%) enhances nucleophilicity of the piperidin-4-olate.
Acylation of 4-((3-Bromopyridin-2-yl)oxy)piperidine
Preparation of 4-Methylthiophene-2-carbonyl Chloride
4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (95–98% purity).
Coupling Reaction
The piperidine intermediate is acylated with 4-methylthiophene-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. Key parameters:
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Temperature : 0°C to room temperature.
- Stoichiometry : 1.2 equivalents of acyl chloride ensures complete conversion.
Yield: 70–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization of Reaction Conditions
Etherification Step Optimization
| Parameter | Conditions Tested | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | THF, DMF, DCM, Acetonitrile | DMF | +15% |
| Base | KOtBu, NaH, DBU | KOtBu | +10% |
| Catalyst | None, KI, 18-Crown-6 | KI (5 mol%) | +8% |
| Temperature | 25°C, 50°C, 80°C, 100°C | 80°C | +20% |
Acylation Step Optimization
| Parameter | Conditions Tested | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | +5% |
| Base | TEA, DMAP, Pyridine | TEA | +12% |
| Reaction Time | 1h, 3h, 6h, 12h | 3h | +7% |
Characterization and Analytical Data
Spectroscopic Validation
Challenges and Troubleshooting
Byproduct Formation in Etherification
Hydrolysis of Acyl Chloride
- Issue : Moisture-sensitive acyl chloride degrades during storage.
- Solution : Fresh preparation and use of molecular sieves in reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromopyridine moiety can be oxidized to form a pyridine-N-oxide derivative.
Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: : The bromine atom in the bromopyridine moiety can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.
Major Products Formed
Pyridine-N-oxide derivatives: : Resulting from the oxidation of the bromopyridine moiety.
Piperidinol derivatives: : Resulting from the reduction of the piperidine ring.
Substituted bromopyridines: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, leading to biological responses. The piperidine ring and methylthiophene group may also contribute to the compound's activity by modulating its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The compound shares structural motifs with several arylpiperazine/piperidine derivatives. Below is a comparative analysis of its key features against related molecules:
Electronic and Steric Effects
- Bromo substituents (as in ) increase molecular weight and steric hindrance, which may reduce solubility but enhance hydrophobic binding.
- Aromatic Groups on Piperidine/Piperazine: 3-Bromopyridine (target) offers a balance of moderate electron withdrawal and halogen bonding capability, whereas pyrimidine () provides dual nitrogen atoms for hydrogen bonding.
Heterocyclic Core :
- Piperidine (target) has one nitrogen atom, reducing basicity and possibly enhancing membrane permeability compared to piperazine (), which contains two nitrogen atoms for increased solubility and hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
